molecular formula C8H6O4 B1603507 Di(prop-2-yn-1-yl) oxalate CAS No. 71573-77-8

Di(prop-2-yn-1-yl) oxalate

Cat. No.: B1603507
CAS No.: 71573-77-8
M. Wt: 166.13 g/mol
InChI Key: URWVQLWOBPHQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(prop-2-yn-1-yl) oxalate, also known as ethanedioic acid, di-2-propynyl ester, is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of two prop-2-yn-1-yl groups attached to an oxalate moiety, making it a diester of oxalic acid.

Preparation Methods

Di(prop-2-yn-1-yl) oxalate can be synthesized through the esterification of oxalic acid with propargyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Chemical Reactions Analysis

Di(prop-2-yn-1-yl) oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Di(prop-2-yn-1-yl) oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di(prop-2-yn-1-yl) oxalate involves its ability to undergo various chemical transformations, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects . The pathways involved in these interactions depend on the specific derivatives and the context of their use.

Comparison with Similar Compounds

Di(prop-2-yn-1-yl) oxalate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form complex cyclic structures through cycloaddition reactions, which are not as readily achieved with other similar compounds.

Properties

IUPAC Name

bis(prop-2-ynyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c1-3-5-11-7(9)8(10)12-6-4-2/h1-2H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWVQLWOBPHQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617755
Record name Diprop-2-yn-1-yl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71573-77-8
Record name Diprop-2-yn-1-yl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(2-propynyl) oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Di(prop-2-yn-1-yl) oxalate
Reactant of Route 2
Reactant of Route 2
Di(prop-2-yn-1-yl) oxalate
Reactant of Route 3
Reactant of Route 3
Di(prop-2-yn-1-yl) oxalate
Reactant of Route 4
Reactant of Route 4
Di(prop-2-yn-1-yl) oxalate
Reactant of Route 5
Reactant of Route 5
Di(prop-2-yn-1-yl) oxalate
Reactant of Route 6
Reactant of Route 6
Di(prop-2-yn-1-yl) oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.